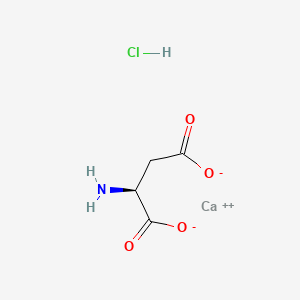

Calcium;(2S)-2-aminobutanedioate;hydrochloride

Übersicht

Beschreibung

Calcium is an essential element that plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . More than 99% of the calcium in the body is stored in bone as hydroxyapatite . Calcium in this form provides skeletal strength as well as a reservoir for calcium to be released into the serum .

Synthesis Analysis

Tricalcium silicate, the main constituent of Portland cement, hydrates to produce crystalline calcium hydroxide and calcium-silicate-hydrates (C-S-H) nanocrystalline gel . The hydration of any alite shows, in addition to an initial fast (minor) dissolution, three main stages with time: i) induction (also known as dormant period), ii) acceleration; and iii) deceleration .Molecular Structure Analysis

For the cationic species, we find that five water molecules readily attach to calcium and the sixth water molecule goes to the second shell. The hexa-coordinated calcium core is restored after the addition of a seventh water molecule .Chemical Reactions Analysis

Calcium metal dissolves readily in dilute or concentrated hydrochloric acid forming Ca (II) ions and hydrogen gas, H 2 . Soluble sulfates, such as sulfuric acid, do not precipitate Ca2+ as calcium sulfate, unless the calcium ion is present in very high concentrations .Physical And Chemical Properties Analysis

Calcium is a silvery-white, soft metal that tarnishes rapidly in air and reacts with water . Calcium metal is used as a reducing agent in preparing other metals such as thorium and uranium . It is also used as an alloying agent for aluminium, beryllium, copper, lead, and magnesium alloys .Wissenschaftliche Forschungsanwendungen

Agriculture: Enhancing Plant Yield and Stress Tolerance

Calcium L-Aspartate Hydrochloride, in the form of nanoparticles, has been shown to improve plant root structure and yield in crops like Brassica napus L. . These nanoparticles serve as a novel type of calcium fertilizer, promoting root improvement and stress tolerance, which is crucial for plant development.

Horticulture: Growth Regulation in Trifoliate Orange

Research indicates that Calcium L-Aspartate Hydrochloride nanoparticles can significantly stimulate root growth in Poncirus trifoliata L. , commonly known as trifoliate orange . The compound alters the pectin nanostructure within the plant, showcasing a bidirectional regulation effect on growth.

Water Treatment: Real-Time Calcium Monitoring

Calcium L-Aspartate Hydrochloride plays a role in water treatment by enabling real-time monitoring of calcium levels. This is important for preventing scale formation, which can cause damage and increase maintenance costs in water systems .

Health and Nutrition: Role in Biological Systems

In health and nutrition, Calcium L-Aspartate Hydrochloride is involved in various biological processes. It’s used in protein and nucleotide synthesis, gluconeogenesis, and neurotransmission, among other functions . It also plays a role in the metabolism of aspartic acid, which is essential for health and disease management.

Industrial Applications: Metal Extraction and Alloy Production

Calcium L-Aspartate Hydrochloride is utilized in industrial applications such as metal extraction and alloy production. It acts as a reducing agent and is involved in processes like decarbonization, desulfurization, and deoxidization .

Research on Acid-Base Metabolism

This compound is used in research models to study its effects on acid-base metabolism, plasma electrolytes, and urine parameters in animal models . Such studies are vital for understanding the physiological impacts of calcium salts on the body.

Wirkmechanismus

Target of Action

Calcium L-Aspartate Hydrochloride, also known as Calcium;(2S)-2-aminobutanedioate;hydrochloride or L-Aspartic Acid Calcium Salt Hydrochloride, primarily targets calcium channels and aspartate receptors in the body . Calcium is a vital mineral that plays a crucial role in various physiological processes, including signal transduction pathways, muscular contractions, and bone health . Aspartate, on the other hand, is an amino acid that is involved in protein synthesis and serves as a precursor for several essential amino acids .

Mode of Action

The compound interacts with its targets by supplying calcium ions and aspartate to the body. Calcium ions are released into the bloodstream under controlled conditions, where they can either be in the free, ionized form or bound to blood proteins such as serum albumin . Aspartate, on the other hand, is involved in various metabolic processes, including the urea cycle and the synthesis of proteins, oligopeptides, purines, pyrimidines, nucleic acids, and L-arginine .

Biochemical Pathways

Calcium L-Aspartate Hydrochloride affects several biochemical pathways. The calcium component is involved in signal transduction pathways and is vital for cell signaling, muscular contractions, and bone health . Aspartate is a common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . It also plays a role in the metabolism of toxic ammonia in the body through the action of asparagine synthase .

Pharmacokinetics

It is known that the compound is ingested as a crystalline salt, with the l-ornithine and l-aspartate hydrogen bond separating on dissolution or exposure to gastric acidity

Result of Action

The molecular and cellular effects of Calcium L-Aspartate Hydrochloride’s action are multifaceted. The calcium component contributes to the maintenance of normal cell function, while the aspartate component is involved in various metabolic processes . The compound’s action results in improved cell signaling, muscular contractions, bone health, and protein synthesis .

Action Environment

The action, efficacy, and stability of Calcium L-Aspartate Hydrochloride can be influenced by various environmental factors. For instance, in agricultural applications, calcium L-aspartate nanoparticles have been shown to benefit plant root improvement and stress tolerance . High concentrations of the compound can have toxic impacts and hinder plant growth . Therefore, the concentration of the compound and the specific environment in which it is used can significantly impact its action and efficacy .

Zukünftige Richtungen

Batteries based on multivalent metals have the potential to meet the future needs of large-scale energy storage, due to the relatively high abundance of elements such as calcium . The issues related to electrochemical calcium deposition discovered in the studies above effectively prevented any further investigations of secondary, rechargeable, battery technologies based on calcium metal as the negative electrode .

Eigenschaften

IUPAC Name |

calcium;(2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Ca.ClH/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H/q;+2;/p-2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUAAIHWKUJNKC-JIZZDEOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].Cl.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747055 | |

| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium L-Aspartate Hydrochloride | |

CAS RN |

92533-40-9 | |

| Record name | Calcium (2S)-2-aminobutanedioate--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(5S)-5-(Aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4](/img/structure/B589491.png)